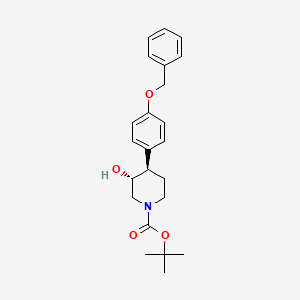

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyloxyphenyl group and a tert-butyl ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyloxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a benzyloxyphenyl group, often using a palladium-catalyzed coupling reaction.

Esterification: The final step involves the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

Reduction: The benzyloxyphenyl group can be reduced to a phenyl group.

Substitution: The tert-butyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Acidic or basic hydrolysis conditions can be used to remove the tert-butyl group.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a phenyl-substituted piperidine.

Substitution: Formation of the carboxylic acid derivative.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate has been explored for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests that it may interact with various biological targets. For instance, studies have indicated that compounds with similar piperidine structures can exhibit high affinity for neurotransmitter receptors, potentially leading to applications in treating neurological disorders .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its piperidine framework allows for various functional group modifications, making it a versatile building block in organic synthesis. Researchers have utilized this compound in the development of novel synthetic routes that involve the formation of complex organic structures through multi-step reactions .

Structure-Activity Relationship Studies

The compound is significant in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. By systematically altering substituents on the piperidine ring or the benzyloxyphenyl group, researchers can identify key structural features that enhance or diminish activity against specific biological targets .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl (3R,4R)-4-(4-methoxyphenyl)-3-hydroxy-piperidine-1-carboxylate

- tert-Butyl (3R,4R)-4-(4-ethoxyphenyl)-3-hydroxy-piperidine-1-carboxylate

Uniqueness

The presence of the benzyloxy group in tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to similar compounds.

Actividad Biológica

tert-butyl (3R,4R)-4-(4-benzyloxyphenyl)-3-hydroxy-piperidine-1-carboxylate is a synthetic compound with a complex piperidine structure that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Molecular Formula : C23H29NO4

- Molecular Weight : 383.48 g/mol

- CAS Number : 857279-11-9

This compound features a tert-butyl group and a benzyloxyphenyl moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:

- Antiviral Activity : Research indicates that derivatives of piperidine compounds exhibit antiviral effects against various viruses, including herpes simplex virus (HSV) and tobacco mosaic virus (TMV) .

- Anticancer Properties : Certain piperidine derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of related compounds, which could be beneficial in treating inflammatory diseases .

Structure-Activity Relationships

The structure of this compound plays a significant role in its biological activity. Modifications to the piperidine ring and the introduction of various substituents can enhance or diminish activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against viral targets |

| Alteration of the alkyl chain length | Variability in cytotoxicity against cancer cells |

| Changes in the aromatic substituent | Influence on anti-inflammatory properties |

Case Studies and Research Findings

- Antiviral Studies :

- Cytotoxicity Evaluation :

- Anti-inflammatory Mechanisms :

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-(4-phenylmethoxyphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-23(2,3)28-22(26)24-14-13-20(21(25)15-24)18-9-11-19(12-10-18)27-16-17-7-5-4-6-8-17/h4-12,20-21,25H,13-16H2,1-3H3/t20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTOCUHAQHZOGJ-RTWAWAEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940397 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188867-89-2 | |

| Record name | tert-Butyl 4-[4-(benzyloxy)phenyl]-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.